molecular formula C14H12N2O6S B1589375 N-Carbobenzoxy-2-nitrobenzenesulfonamide CAS No. 245365-64-4

N-Carbobenzoxy-2-nitrobenzenesulfonamide

Cat. No. B1589375
M. Wt: 336.32 g/mol
InChI Key: BFQXFHUTPNBFSR-UHFFFAOYSA-N
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Description

N-Carbobenzoxy-2-nitrobenzenesulfonamide, also known as N-Cbz-2-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C14H12N2O6S . It has a molecular weight of 336.318 g/mol .


Molecular Structure Analysis

The IUPAC name for N-Carbobenzoxy-2-nitrobenzenesulfonamide is benzyl N-(2-nitrophenyl)sulfonylcarbamate . The SMILES representation is C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2N+[O-] .


Physical And Chemical Properties Analysis

N-Carbobenzoxy-2-nitrobenzenesulfonamide is a white crystalline powder . It has a melting point of 145°C .

Scientific Research Applications

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-Carbobenzoxy-2-nitrobenzenesulfonamide is utilized in the synthesis of secondary amines. For instance, nitrobenzenesulfonamides, which are closely related compounds, undergo smooth alkylation to yield N-alkylated sulfonamides, offering a versatile method for amine protection and preparation (Fukuyama et al., 1995).

Electrophilic Nitrogen Source for Direct Diamination

As an electrophilic nitrogen source, derivatives of N-Carbobenzoxy-2-nitrobenzenesulfonamide, such as N,N-dichloro-o-nitrobenzenesulfonamide, have been found effective for the direct diamination of alpha,beta-unsaturated ketones, which is a valuable method in organic synthesis (Pei et al., 2003).

Synthesis of Advanced Intermediates for Nitrogenous Heterocycles

N-Benzyl-2-nitrobenzenesulfonamides, similar to N-Carbobenzoxy-2-nitrobenzenesulfonamide, are used in base-mediated intramolecular arylation to yield benzhydrylamines, serving as advanced intermediates for the synthesis of nitrogenous heterocycles (Kisseljova et al., 2014).

Role in Synthesis of Carbonic Anhydrase Inhibitors

Compounds like 4-chloro-3-nitrobenzenesulfonamide, a closely related chemical, have been used to synthesize primary sulfonamides with strong inhibition of human carbonic anhydrases, highlighting the potential of these compounds in medicinal chemistry (Sapegin et al., 2018).

Cytotoxic Agents and Radiosensitizers

Certain nitrobenzenesulfonamides, structurally related to N-Carbobenzoxy-2-nitrobenzenesulfonamide, have been explored as hypoxic cell selective cytotoxic agents and radiosensitizers, demonstrating their potential in cancer therapy (Saari et al., 1991).

Safety And Hazards

When handling N-Carbobenzoxy-2-nitrobenzenesulfonamide, it’s important to use personal protective equipment and prevent the dispersion of dust . It should be handled in a well-ventilated place. After handling, hands and face should be thoroughly washed . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

benzyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c17-14(22-10-11-6-2-1-3-7-11)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQXFHUTPNBFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450651
Record name N-Carbobenzoxy-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbobenzoxy-2-nitrobenzenesulfonamide

CAS RN

245365-64-4
Record name N-Carbobenzoxy-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Pompeo, JH Cheah… - Journal of the American …, 2019 - ACS Publications
… Mitsunobu displacement of the alcohol with N-carbobenzoxy-2-nitrobenzenesulfonamide (o-NsNHCbz) and in situ desulfonylation then afforded benzyl carbamate (+)-30 in 76% overall …
Number of citations: 58 pubs.acs.org
S Sano, Y Kuroda, K Saito, Y Ose, Y Nagao - Tetrahedron, 2006 - Elsevier
… was successively transformed to the protected amino group of 23 under Mitsunobu reaction conditions.63, 64, 65 In this reaction, PPh 3 , N-carbobenzoxy-2-nitrobenzenesulfonamide (N…
Number of citations: 44 www.sciencedirect.com
S Munawar, AF Zahoor, S Ali, S Javed, M Irfan, A Irfan… - Molecules, 2022 - mdpi.com
… Further, the Mitsunobu reaction with N-carbobenzoxy-2-nitrobenzenesulfonamide gave 76% of the product 74. Over a few steps, 74 was converted to heterodimeric diamine 75. Finally, …
Number of citations: 8 www.mdpi.com

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